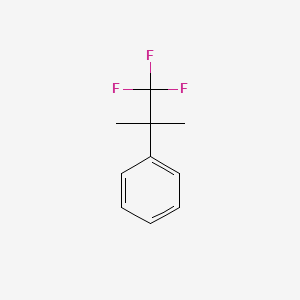
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene typically involves the introduction of the trifluoromethyl group to a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with a trifluoromethyl-containing alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes
化学反応の分析
Types of Reactions
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted benzoic acids.
Reduction: Reduction reactions can lead to the formation of trifluoromethyl-substituted cyclohexanes.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Trifluoromethylbenzoic acid.
Reduction: Trifluoromethylcyclohexane.
Substitution: Trifluoromethyl-substituted halobenzenes.
科学的研究の応用
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Medicine: Investigated for its potential use in the design of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which (2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene exerts its effects is largely influenced by the trifluoromethyl group. This group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The trifluoromethyl group also enhances the lipophilicity of the compound, which can improve its ability to cross biological membranes and interact with molecular targets.
類似化合物との比較
Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the additional methyl groups.
Trifluoromethylphenol: Contains a hydroxyl group instead of the dimethyl group.
Trifluoromethylbenzoic acid: Contains a carboxyl group instead of the dimethyl group.
Uniqueness
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene is unique due to the presence of both the trifluoromethyl group and the dimethyl group, which together influence its chemical reactivity and physical properties. This combination makes it particularly useful in applications where both electron-withdrawing and steric effects are desired.
特性
分子式 |
C10H11F3 |
|---|---|
分子量 |
188.19 g/mol |
IUPAC名 |
(1,1,1-trifluoro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C10H11F3/c1-9(2,10(11,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChIキー |
IYRICGSWUCMDOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















